molecular formula C8H6BrClO2 B067309 Methyl 4-bromo-2-chlorobenzoate CAS No. 185312-82-7

Methyl 4-bromo-2-chlorobenzoate

Cat. No. B067309
M. Wt: 249.49 g/mol
InChI Key: JSNXIWYWUKTWAX-UHFFFAOYSA-N
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Procedure details

To a solution of palladium acetate (18.00 mg, 0.08 mmol) in dry toluene (16 mL) under nitrogen was added BINAP (100 mg, 0.16 mmol). The reaction was heated to 80 °C and stirred for 10 min. To the reaction was then added tert- butyl piperazine-1-carboxylate (299 mg, 1.60 mmol), cesium carbonate (261 mg, 0.80 mmol), potassium carbonate (222 mg, 1.60 mmol), 18-crown-6 (42.4 mg, 0.16 mmol) and methyl 4-bromo-2-chlorobenzoate (400 mg, 1.60 mmol). The reaction was stirred at 80°C overnight, filtered through celite and washed with small amounts of DCM. The filtrate was concentrated under reduced pressure and purified by flash chromatography on silica gel, eluting with mixtures of EtOAc and heptane, to afford tert-butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (517 mg, 91 %) as a solid.
Quantity
0.0016 mol
Type
reagent
Reaction Step One
Quantity
0.016 L
Type
solvent
Reaction Step Two
Quantity
0.0016 mol
Type
reactant
Reaction Step Three
Quantity
0.0016 mol
Type
reactant
Reaction Step Four
Quantity
8.02e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
973
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.0016 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.016 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.0016 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCNCC1
Step Four
Name
Quantity
0.0016 mol
Type
reactant
Smiles
COC(=O)C1=C(C=C(C=C1)Br)Cl
Step Five
Name
Quantity
0.00016 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
8.02e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)Cl
Measurements
Type Value Analysis
YIELD 90.88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.